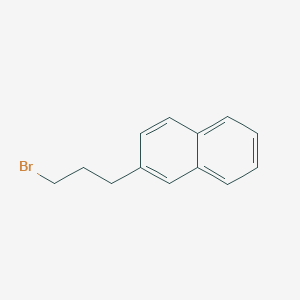

2-(3-Bromopropyl)naphthalene

Descripción general

Descripción

2-(3-Bromopropyl)naphthalene is a brominated naphthalene derivative, which is a compound of interest in various fields of chemistry due to its potential applications in materials science and supramolecular chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of bromo-substituted naphthalenes can be achieved through chemoselective Suzuki–Miyaura reactions, as described in the first paper. The reactions involve bromo-trifluoromethanesulfonyloxy-naphthalenes, which are accessible from tetralone derivatives. These reactions are noted for their excellent chemoselectivity, favoring the bromide position regardless of its location on the naphthalene ring or the electronic properties of adjacent groups .

Another approach to synthesizing bromo-substituted naphthalene derivatives, such as 2-bromo and 2,6-dibromo-1,4,5,8-naphthalene dianhydride derivatives, involves the use of NaBr and oleum. The reaction conditions, including time, temperature, SO3 content, and NaBr quantity, are crucial for achieving selective synthesis. The resulting structures and yields are characterized after derivatization into their naphthalimide compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to the naphthalene ring. The exact position of the bromine atom on the propyl chain and its orientation on the naphthalene ring can influence the compound's reactivity and the outcome of subsequent chemical reactions.

Chemical Reactions Analysis

Bromo-substituted naphthalenes can undergo various chemical reactions, leveraging the bromine atom as a reactive site for further functionalization. The papers provided do not detail specific reactions for this compound, but the general reactivity of bromo-naphthalenes suggests potential for cross-coupling reactions, such as the Suzuki–Miyaura reaction, and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the bromine atom and the naphthalene core. Bromine's presence imparts a higher molecular weight and could affect the boiling point, melting point, and solubility of the compound. The naphthalene core contributes to the compound's aromaticity, stability, and potential interactions with other molecules. However, the papers provided do not offer specific data on the physical and chemical properties of this compound .

Relevant Case Studies

The papers do not mention case studies directly related to this compound. However, the synthesis methods and the general reactivity of bromo-substituted naphthalenes discussed could serve as a foundation for future case studies involving this compound . The third paper discusses the synthesis of various diarylnaphthalenes, which, while not directly related to this compound, provides insight into the synthetic strategies that could be applied to similar compounds .

Aplicaciones Científicas De Investigación

Enhanced Reactivities in Nucleophilic Substitution Reactions:

- In a study by Kim, Song, and Chi (2003), the reactivities of various metal fluorides in nucleophilic fluorination reactions were explored. Using 2-(3-bromopropyl)naphthalene as a substrate, the study demonstrated significantly enhanced reactivities in ionic liquids, leading to various products like 2-(3-halopropyl)naphthalenes and 2-(3-methoxypropyl)naphthalene. This highlights the potential of this compound in facilitating diverse nucleophilic substitutions (Kim, Song, & Chi, 2003).

Application in Cleavage of Ethers:

- Research by Boovanahalli, Kim, and Chi (2004) used this compound in ionic liquid halide nucleophilicity for the cleavage of ethers. This green chemical method effectively regenerates phenols from ethers, demonstrating the utility of this compound in sustainable chemistry (Boovanahalli, Kim, & Chi, 2004).

Nucleophilic Hydroxylation with Water:

- A study by Kim et al. (2004) investigated the nucleophilic hydroxylation of alkyl halides with water, using ionic liquids as the reaction medium. This method, using this compound as a model compound, showcased the enhanced nucleophilicity of water and reduced formation of elimination products, indicating potential applications in eco-friendly and efficient organic syntheses (Kim et al., 2004).

Synthesis and Properties of Functional Naphthalene Diimides:

- Kobaisi et al. (2016) reviewed developments in naphthalene diimides (NDIs), including their synthesis and applications in various fields like supramolecular chemistry, sensors, and catalysis. The synthesis and properties of core-substituted naphthalene diimides, which may involve derivatives like this compound, were discussed, highlighting their potential in areas like artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Selective Synthesis of Bromo-Substituted Naphthalene Dianhydride Derivatives:

- Research by Ping (2012) focused on the synthesis of bromo-substituted naphthalene dianhydride derivatives, crucial for creating core-substituted naphthalene diimides. This study presents methods for selectively synthesizing these derivatives, indicating the utility of bromo-substituted naphthalenes in material and supramolecular chemistry (Ping, 2012).

Safety and Hazards

According to the safety data sheet, “2-(3-Bromopropyl)naphthalene” is considered hazardous. It is flammable and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

Brominated compounds like this often interact with various biological targets, including proteins and nucleic acids, due to their electrophilic nature .

Mode of Action

For instance, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including those involving free radicals . For example, N-bromosuccinimide (NBS) can generate a succinimidyl radical, which can then abstract a hydrogen atom to form a carbon-centered radical . This radical can then react with NBS to form a brominated compound .

Pharmacokinetics

The pharmacokinetics of naphthalene, a structurally related compound, have been studied . Naphthalene is metabolized in the body, and its metabolites can cause toxicity in certain tissues . The specific ADME properties of 2-(3-Bromopropyl)naphthalene may differ due to the presence of the bromopropyl group.

Result of Action

Brominated compounds can have various effects on cells, including inducing oxidative stress and causing dna damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, temperature, and pH can affect its reactivity . Furthermore, naphthalene is a major environmental risk driver, with typical individual risk levels in the 10-4 range .

Propiedades

IUPAC Name |

2-(3-bromopropyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPDBXUSKFKXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)

![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)

![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)